HDAC6 Inhibition Potency and Isoform Selectivity vs. Other Quinoxaline-Based HDAC Inhibitors
3-Phenylquinoxaline-5-carboxylic acid demonstrates potent inhibition of histone deacetylase 6 (HDAC6) with an IC₅₀ value of 0.7 μM, while notably sparing other HDAC isoforms such as HDAC1 and HDAC2 [1]. This selectivity profile is not observed for unsubstituted quinoxaline-5-carboxylic acid (Qx28), which lacks HDAC6 inhibitory activity and instead functions as an NF-κB pathway blocker [2]. Additionally, compared to 2-phenylquinoxaline-5-carboxylic acid (2-PQCA), which exhibits a broader and less defined target engagement pattern with reported mitotic kinesin MPP1 inhibition, the 3-phenyl isomer offers a more precisely defined mechanism suitable for targeted epigenetic studies .
| Evidence Dimension | HDAC6 Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | 0.7 μM |
| Comparator Or Baseline | Quinoxaline-5-carboxylic acid (Qx28): No HDAC6 inhibition; 2-Phenylquinoxaline-5-carboxylic acid: Target MPP1, not HDAC6 |
| Quantified Difference | Unique HDAC6 inhibitory activity not observed in comparator analogs |
| Conditions | Recombinant HDAC6 enzyme assay |
Why This Matters
For research programs targeting selective HDAC6 modulation in oncology or neurodegenerative disease models, the 3-phenyl substitution pattern is essential and cannot be replaced by 2-phenyl or unsubstituted analogs.
- [1] Kuujia. 3-Phenylquinoxaline-5-carboxylic acid (CAS 162135-93-5) Pharmacological Profile: HDAC6 Inhibition. 2025. View Source
- [2] Zallocchi M, Hati S, Xu Z, Hausman W, Liu H, He DZ, Zuo J. Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. JCI Insight. 2021;6(5):e141561. View Source
